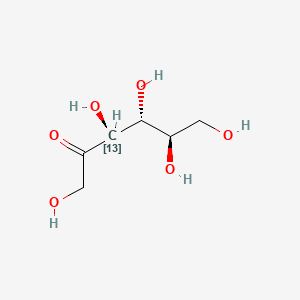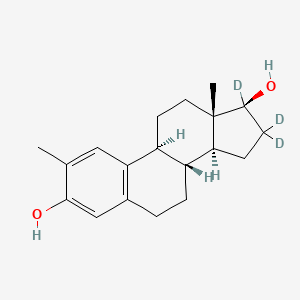
2-Methyl Estradiol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl Estradiol-d3 is a deuterated form of 2-Methyl Estradiol, a synthetic estrogen analog. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound. The molecular formula of this compound is C19H23D3O2, and it has a molecular weight of 289.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl Estradiol-d3 typically involves the deuteration of 2-Methyl Estradiol. One common method is the catalytic hydrogenation of 2-Methyl Estradiol in the presence of deuterium gas. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atmospheres .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methyl Estrone-d3.
Reduction: Reduction reactions can convert it back to its parent compound, 2-Methyl Estradiol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Methyl Estrone-d3
Reduction: 2-Methyl Estradiol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Methyl Estradiol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of 2-Methyl Estradiol.
Metabolic Pathways: Helps in identifying metabolic pathways and intermediates in biological systems.
Proteomics: Utilized in mass spectrometry for the quantification of proteins and peptides.
Endocrinology: Research on estrogen receptor interactions and hormonal regulation
Mechanism of Action
2-Methyl Estradiol-d3 exerts its effects by binding to estrogen receptors in target tissues. The binding of the compound to the receptor induces a conformational change, allowing the receptor to interact with estrogen response elements in the DNA. This interaction leads to the transcription of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, widely used in hormone replacement therapy.
2-Methoxyestradiol: An angiogenesis inhibitor with anti-cancer properties.
Methylestradiol: A synthetic estrogen used in the treatment of menopausal symptoms
Uniqueness
2-Methyl Estradiol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike its non-deuterated counterparts, it offers improved analytical performance in mass spectrometry, making it a valuable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-2,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1/i6D2,18D |
InChI Key |
PAZNMSHBVDFVSA-UXOVBMNUSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=C(C(=C4)O)C)C)O |
Canonical SMILES |
CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


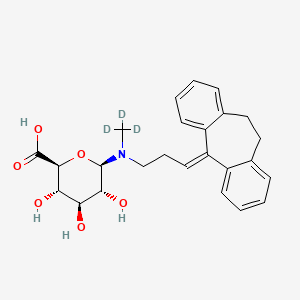
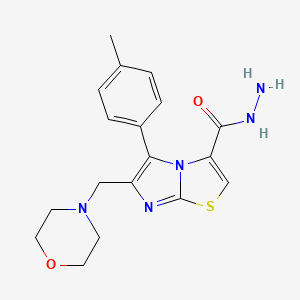


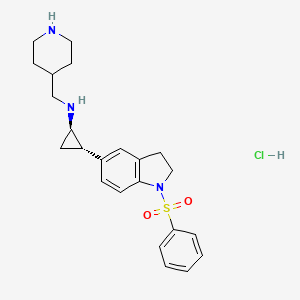
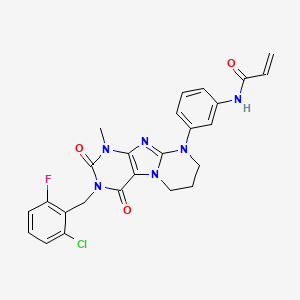
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)


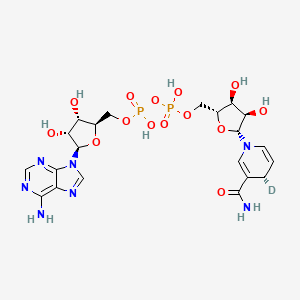
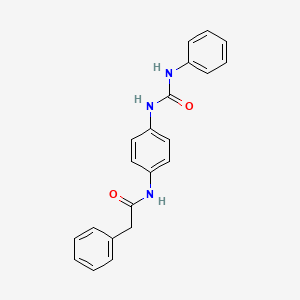
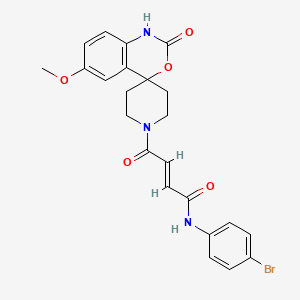
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
